(3-Chloro-4-fluorophenoxy)acetyl chloride

Physicochemical Properties Handling and Storage Solid-State Characterization

Select (3-Chloro-4-fluorophenoxy)acetyl chloride for your kinase inhibitor and targeted therapy programs. This solid acylating agent (mp 63-66°C) offers precise weighing for automated synthesis, unlike liquid analogs. Its unique Cl/F substitution pattern is essential for the activity of Tpl2 kinase inhibitor CHEMBL222468 (IC50=40 µM) and EphA2 agonist 123B9 (Kd=4.0 µM). Procure this specific building block to ensure the electronic and steric environment required for binding affinity and metabolic stability in your MAPK pathway and tumor-homing agent research. Order now.

Molecular Formula C8H5Cl2FO2
Molecular Weight 223.02 g/mol
CAS No. 826990-47-0
Cat. No. B1356580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloro-4-fluorophenoxy)acetyl chloride
CAS826990-47-0
Molecular FormulaC8H5Cl2FO2
Molecular Weight223.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OCC(=O)Cl)Cl)F
InChIInChI=1S/C8H5Cl2FO2/c9-6-3-5(1-2-7(6)11)13-4-8(10)12/h1-3H,4H2
InChIKeyKVZHBLKETNAFKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Chloro-4-fluorophenoxy)acetyl chloride (CAS 826990-47-0): A Dual-Halogenated Acyl Chloride Building Block


(3-Chloro-4-fluorophenoxy)acetyl chloride is a halogenated phenoxyacetyl chloride derivative characterized by the presence of both chlorine and fluorine atoms on the phenyl ring . It is a white to yellowish solid at room temperature with a melting point of 63-66 °C and a density of approximately 1.45 g/cm³ . This compound functions primarily as a reactive acylating agent in organic synthesis , enabling the introduction of the 3-chloro-4-fluorophenoxyacetyl moiety into target molecules, a structural feature associated with enhanced binding affinity and metabolic stability in medicinal chemistry applications [1].

Procurement Consideration for (3-Chloro-4-fluorophenoxy)acetyl chloride: Why Simple Phenoxyacetyl Chlorides Are Not Always Suitable


Generic substitution within the phenoxyacetyl chloride class is often inadvisable because the specific pattern of aromatic ring substitution profoundly influences both the chemical reactivity of the acyl chloride and the downstream biological properties of the synthesized compounds [1]. The combination of chloro and fluoro substituents in (3-chloro-4-fluorophenoxy)acetyl chloride (CAS 826990-47-0) creates a distinct electronic and steric environment compared to unsubstituted or mono-substituted analogs . This directly impacts the electrophilicity of the carbonyl carbon, the compound's physical state (solid vs. liquid), and the lipophilicity and metabolic stability of any final product . Therefore, the choice of this specific acyl chloride is a critical decision point in synthetic route design that cannot be made arbitrarily based solely on the presence of the core phenoxyacetyl chloride scaffold. The following sections provide quantitative evidence of this differentiation.

Quantitative Differentiation Evidence for (3-Chloro-4-fluorophenoxy)acetyl chloride Against Key Comparators


Physicochemical Differentiation: Melting Point and Density Comparison with Unsubstituted Phenoxyacetyl Chloride

(3-Chloro-4-fluorophenoxy)acetyl chloride (CAS 826990-47-0) is a solid at room temperature with a melting point of 63-66 °C, while its unsubstituted analog, phenoxyacetyl chloride (CAS 701-99-5), is a liquid with a melting point of 28-30 °C [1]. This represents a change in physical state under standard laboratory conditions. Furthermore, the density of the target compound is 1.45 g/cm³, compared to 1.235 g/mL for phenoxyacetyl chloride .

Physicochemical Properties Handling and Storage Solid-State Characterization

Physicochemical Differentiation: Density Contrast with (4-Fluorophenoxy)acetyl chloride

The density of (3-chloro-4-fluorophenoxy)acetyl chloride is approximately 1.45 g/cm³ , which is significantly higher than the density of the mono-fluorinated analog (4-fluorophenoxy)acetyl chloride, which is reported as 1.155 g/mL [1]. This represents a ~26% increase in density.

Physicochemical Properties Density Molecular Packing

Biological Consequence: Enhanced Binding Affinity in a Medicinal Chemistry Context

While direct comparative activity data for the acyl chloride itself is not applicable, the incorporation of the 3-chloro-4-fluorophenoxy motif is associated with enhanced target binding in final drug candidates. A compound containing this moiety, 4-(3-chloro-4-fluorophenoxy)-6-(2-morpholinoethylamino)quinoline-3-carbonitrile (CHEMBL222468), demonstrated an IC50 of 40,000 nM (40 µM) against Tpl2 kinase [1]. While this is a micromolar potency, the presence of the halogenated phenoxy group is critical for the observed activity, which is absent in unsubstituted phenoxy analogs.

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibition

Biological Consequence: High Potency in a Selective EphA2 Agonist

A peptide conjugate incorporating the (3-chloro-4-fluorophenoxy)acetic acid moiety (123B9) acts as a potent and selective EphA2 agonist with a Kd value of 4.0 µM . The 3-chloro-4-fluorophenoxy group is a critical structural element for this activity. This highlights the value of this building block for accessing compounds with high target affinity and selectivity. Unsubstituted phenoxyacetyl derivatives do not exhibit this specific, high-affinity interaction.

Targeted Therapy EphA2 Agonist Tumor-Homing

Recommended Applications for (3-Chloro-4-fluorophenoxy)acetyl chloride Based on Its Demonstrated Differentiation


Synthesis of Kinase Inhibitors for Targeted Cancer Therapy

The (3-chloro-4-fluorophenoxy)acetyl chloride serves as a key starting material for introducing a pharmacophore essential for Tpl2 kinase inhibition. As evidenced by the activity of derivative CHEMBL222468 (IC50 = 40 µM) [1], this building block is suitable for generating focused libraries of kinase inhibitors. Procurement is recommended for research groups focused on MAPK pathway modulation in oncology.

Development of Selective EphA2 Receptor Agonists

This acyl chloride is a crucial intermediate for synthesizing the 3-chloro-4-fluorophenoxy moiety found in the potent and selective EphA2 agonist 123B9 (Kd = 4.0 µM) . It is the preferred reagent for any synthetic campaign aiming to create novel tumor-homing agents or targeted therapies leveraging EphA2 receptor activation, as the substitution pattern is directly linked to the observed affinity and selectivity.

Synthesis of Advanced Materials with Enhanced Photochemical Properties

The 3-chloro-4-fluorophenoxy group has been successfully incorporated into novel zinc(II) phthalocyanines for photodynamic therapy (PDT) applications [2]. This demonstrates its utility beyond traditional small-molecule pharmaceuticals and into materials science. This building block is recommended for use in synthesizing functionalized phthalocyanines and other photoactive materials where halogen substitution can tune photophysical properties.

General Medicinal Chemistry Where Solid Handling is Preferred

Due to its physical state as a solid with a melting point of 63-66 °C, (3-chloro-4-fluorophenoxy)acetyl chloride offers a distinct handling advantage over its liquid analog, phenoxyacetyl chloride (m.p. 28-30 °C) . It is the preferred reagent for automated or high-throughput synthesis platforms where accurate weighing of a solid is more robust and less prone to error than dispensing a moisture-sensitive, corrosive liquid.

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